molecular formula C12H21NO2 B7492431 Cyclohexyl-(2-methylmorpholin-4-yl)methanone

Cyclohexyl-(2-methylmorpholin-4-yl)methanone

Cat. No. B7492431
M. Wt: 211.30 g/mol
InChI Key: FLIIFRIXMDJNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl-(2-methylmorpholin-4-yl)methanone, also known as CXM, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. CXM is a synthetic compound that belongs to the class of morpholinones and is structurally similar to ketamine, a well-known anesthetic drug.

Mechanism of Action

Cyclohexyl-(2-methylmorpholin-4-yl)methanone acts as a non-competitive antagonist of the NMDA receptor, which results in the inhibition of glutamate-mediated neurotransmission. This leads to a decrease in the excitability of neurons and a reduction in synaptic plasticity. Cyclohexyl-(2-methylmorpholin-4-yl)methanone also has a weak affinity for the serotonin transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Cyclohexyl-(2-methylmorpholin-4-yl)methanone has been shown to have a range of biochemical and physiological effects in animal models. In addition to its effects on the NMDA receptor and serotonin transporter, Cyclohexyl-(2-methylmorpholin-4-yl)methanone has been found to modulate the activity of other neurotransmitter systems, including dopamine and acetylcholine. Cyclohexyl-(2-methylmorpholin-4-yl)methanone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Cyclohexyl-(2-methylmorpholin-4-yl)methanone has several advantages as a pharmacological tool for scientific research. It has a high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in synaptic plasticity and memory formation. Cyclohexyl-(2-methylmorpholin-4-yl)methanone also has a relatively short half-life, which allows for precise control of its effects in animal models.
However, there are also limitations to the use of Cyclohexyl-(2-methylmorpholin-4-yl)methanone in lab experiments. It has been shown to have off-target effects on other neurotransmitter systems, which may complicate the interpretation of results. Additionally, Cyclohexyl-(2-methylmorpholin-4-yl)methanone has a relatively low potency compared to other NMDA receptor antagonists, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on Cyclohexyl-(2-methylmorpholin-4-yl)methanone. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of Cyclohexyl-(2-methylmorpholin-4-yl)methanone. Another potential direction is the investigation of Cyclohexyl-(2-methylmorpholin-4-yl)methanone's effects on other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research on the long-term effects of Cyclohexyl-(2-methylmorpholin-4-yl)methanone on synaptic plasticity and memory formation may have important implications for the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of Cyclohexyl-(2-methylmorpholin-4-yl)methanone involves the reaction of cyclohexanone with 2-methylmorpholine in the presence of a reducing agent such as sodium borohydride. The resulting Cyclohexyl-(2-methylmorpholin-4-yl)methanone is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Cyclohexyl-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential use as a pharmacological tool in scientific research. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. Cyclohexyl-(2-methylmorpholin-4-yl)methanone has also been found to have analgesic, anxiolytic, and antidepressant effects in animal models.

properties

IUPAC Name

cyclohexyl-(2-methylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-10-9-13(7-8-15-10)12(14)11-5-3-2-4-6-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIIFRIXMDJNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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